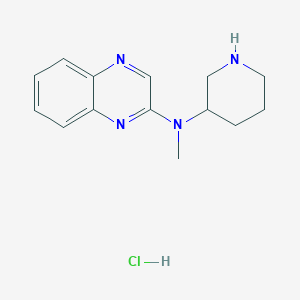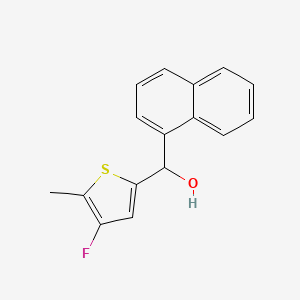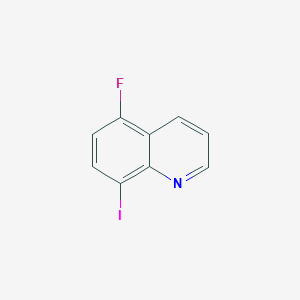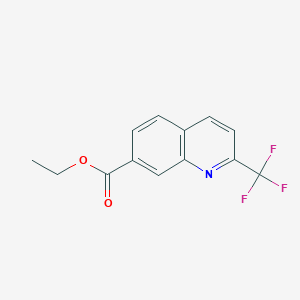
7H-Pyrazolo(4,3-d)pyrimidin-7-one, 1,6-dihydro-6-((2-chlorophenyl)amino)-3-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7H-Pyrazolo(4,3-d)pyrimidin-7-one, 1,6-dihydro-6-((2-chlorophenyl)amino)-3-methyl- is a heterocyclic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7H-Pyrazolo(4,3-d)pyrimidin-7-one derivatives typically involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction might involve the condensation of a pyrazole derivative with a suitable aldehyde or ketone, followed by cyclization in the presence of a base.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the synthetic route for scalability, yield, and purity. This might include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its biological activity.
Substitution: Substitution reactions, particularly nucleophilic substitution, can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various alkyl or acyl groups.
科学研究应用
Chemistry
In chemistry, 7H-Pyrazolo(4,3-d)pyrimidin-7-one derivatives are studied for their potential as building blocks in organic synthesis and as ligands in coordination chemistry.
Biology
Biologically, these compounds are investigated for their potential as enzyme inhibitors, receptor modulators, and antimicrobial agents.
Medicine
In medicine, they are explored for their therapeutic potential in treating diseases such as cancer, inflammation, and infectious diseases.
Industry
Industrially, these compounds might be used in the development of new materials, agrochemicals, and pharmaceuticals.
作用机制
The mechanism of action of 7H-Pyrazolo(4,3-d)pyrimidin-7-one derivatives typically involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the desired therapeutic effects. For example, the compound might inhibit a key enzyme involved in a disease pathway, thereby reducing disease symptoms.
相似化合物的比较
Similar Compounds
7H-Pyrazolo(4,3-d)pyrimidin-7-one derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activity.
Pyrazolopyrimidine derivatives: A broader class of compounds that includes various pyrazolopyrimidines with different functional groups.
Uniqueness
The uniqueness of 7H-Pyrazolo(4,3-d)pyrimidin-7-one, 1,6-dihydro-6-((2-chlorophenyl)amino)-3-methyl- lies in its specific substituents, which can confer distinct biological properties and potential therapeutic applications compared to other similar compounds.
属性
CAS 编号 |
81016-63-9 |
|---|---|
分子式 |
C12H10ClN5O |
分子量 |
275.69 g/mol |
IUPAC 名称 |
6-(2-chloroanilino)-3-methyl-2H-pyrazolo[4,3-d]pyrimidin-7-one |
InChI |
InChI=1S/C12H10ClN5O/c1-7-10-11(16-15-7)12(19)18(6-14-10)17-9-5-3-2-4-8(9)13/h2-6,17H,1H3,(H,15,16) |
InChI 键 |
NEKWALSSBIPJJC-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2C(=NN1)C(=O)N(C=N2)NC3=CC=CC=C3Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![Methyl 2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B11847133.png)




![4-{[(7-Amino-2-oxo-2H-1-benzopyran-4-yl)methyl]amino}butanoic acid](/img/structure/B11847165.png)
![7-[(tert-Butoxy)carbonyl]-3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyrazine-1-carboxylic acid](/img/structure/B11847171.png)
![4-Chloro-1-(3-ethoxyphenyl)-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B11847174.png)

